3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
Description
This compound belongs to the fluoroquinolone class of synthetic antibiotics, characterized by a quinoline core substituted with fluorine, a 1-piperazinyl group, and a 2-fluoro-4-methylphenyl moiety at position 1. The structural formula is C21H19F2N3O3 (molecular weight: 399.397) . Key features include:
- Position 1: A bulky aromatic substituent (2-fluoro-4-methylphenyl), which distinguishes it from classical fluoroquinolones with aliphatic or cyclopropyl groups.
- Position 6: A fluorine atom, critical for enhancing DNA gyrase inhibition and antibacterial potency.
- Position 7: A piperazinyl group, common in fluoroquinolones, which improves Gram-negative activity and pharmacokinetics.
- Position 4: A keto-oxygen, essential for binding to bacterial topoisomerases.
This compound’s unique 1-substituent may influence lipophilicity, solubility, and target affinity compared to analogs.
Properties
CAS No. |
164662-41-3 |
|---|---|
Molecular Formula |
C21H19F2N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-fluoro-1-(2-fluoro-4-methylphenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H19F2N3O3/c1-12-2-3-17(15(22)8-12)26-11-14(21(28)29)20(27)13-9-16(23)19(10-18(13)26)25-6-4-24-5-7-25/h2-3,8-11,24H,4-7H2,1H3,(H,28,29) |
InChI Key |
YSBYRJYUZXQXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and methyl groups, and the attachment of the piperazine moiety. Common reagents used in these reactions include fluorinating agents, methylating agents, and piperazine derivatives. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH3I), and acylating agents like acetic anhydride (Ac2O).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Findings
Position 1 Substituent: The 2-fluoro-4-methylphenyl group in the target compound increases steric bulk and lipophilicity compared to ciprofloxacin’s cyclopropyl or norfloxacin’s ethyl group. This may enhance tissue penetration but reduce aqueous solubility . Cyclopropyl substituents (as in ciprofloxacin) optimize DNA gyrase binding and Gram-negative activity. Aromatic substituents, like in the target compound, may alter target affinity or resistance profiles .
Position 7 Modifications: Piperazine derivatives with additional substituents (e.g., PD 124,816’s 3-amino-pyrrolidinyl) show improved activity against resistant strains. The target compound’s unmodified piperazine may limit its spectrum compared to newer analogs .
Antibacterial Spectrum: Ciprofloxacin remains the gold standard for broad-spectrum coverage, including Pseudomonas aeruginosa. The target compound’s activity profile is unreported but may prioritize Gram-positive or atypical bacteria due to its unique structure . Compound 34 (1-ethyl, 7-piperazinyl) demonstrated balanced potency, suggesting that ethyl groups at position 1 are less effective than cyclopropyl or aromatic substituents .
Pharmacokinetics: The target compound’s aromatic substituent may prolong half-life by reducing renal clearance but could increase plasma protein binding, limiting free drug availability . Ciprofloxacin’s cyclopropyl group contributes to high oral bioavailability (70–80%), whereas norfloxacin’s ethyl group results in lower absorption (~40%) .
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s design highlights the trade-off between lipophilicity and solubility. Further studies should evaluate its MIC values against resistant pathogens and compare its pharmacokinetics to ciprofloxacin .
- Resistance Mitigation: Bulky aromatic substituents at position 1 may reduce susceptibility to efflux pumps or mutations in gyrA and parC genes, common in fluoroquinolone resistance .
- Synthetic Flexibility : Modifications at position 7 (e.g., acylated or sulfonylated piperazines) could expand the compound’s utility, as seen in 5a–m derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
